molecular formula C6H6ClN5S2 B14898595 5-Chloro-4-(((4-methyl-4h-1,2,4-triazol-3-yl)thio)methyl)-1,2,3-thiadiazole

5-Chloro-4-(((4-methyl-4h-1,2,4-triazol-3-yl)thio)methyl)-1,2,3-thiadiazole

Cat. No.: B14898595
M. Wt: 247.7 g/mol
InChI Key: CQOSWQHBVLXZSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core linked to a 4-methyl-1,2,4-triazole moiety via a thioether bridge. The chlorine substituent at position 5 of the thiadiazole ring and the methyl group on the triazole ring are critical for its electronic and steric properties.

Properties

Molecular Formula

C6H6ClN5S2

Molecular Weight

247.7 g/mol

IUPAC Name

5-chloro-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]thiadiazole

InChI

InChI=1S/C6H6ClN5S2/c1-12-3-8-10-6(12)13-2-4-5(7)14-11-9-4/h3H,2H2,1H3

InChI Key

CQOSWQHBVLXZSS-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SCC2=C(SN=N2)Cl

Origin of Product

United States

Biological Activity

5-Chloro-4-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1,2,3-thiadiazole is a synthetic compound that has garnered attention due to its potential biological activities. This article will delve into its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C9H9ClN4S
  • Molecular Weight : 240.71 g/mol

The structure includes a thiadiazole ring and a triazole moiety, which are known for their bioactive properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiadiazole and triazole derivatives. The compound has shown varying degrees of activity against several bacterial strains:

Microorganism Activity (MIC μg/mL) Reference
Staphylococcus aureus62.5
Escherichia coli32.6
Bacillus cereusModerate
Candida albicans47.5 (compared to Itraconazole)

The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of compounds containing the thiadiazole and triazole scaffolds has been explored extensively. For instance:

  • Mechanism of Action : These compounds may inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .
  • Case Studies : Research has demonstrated that derivatives of thiadiazoles can induce cytotoxic effects in various cancer cell lines, suggesting their potential as anticancer agents.

Synergistic Effects

Combining this compound with other bioactive compounds could enhance its efficacy through synergistic mechanisms. This approach is supported by studies showing improved activity when similar scaffolds are co-administered .

Research Findings

Numerous studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Screening : A study found that derivatives with specific substitutions at the thiadiazole ring showed enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assays : In vitro assays revealed that certain derivatives exhibit significant cytotoxicity against cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have elucidated how modifications to the thiadiazole and triazole moieties affect biological activity, providing insights for future drug development .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound shares structural similarities with several derivatives reported in the literature. Key analogs include:

Compound Name Substituents (R₁, R₂, R₃) Core Structure Reference ID
5-(4-Cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole R₁=cyclopropyl, R₂=3-F-benzyl, R₃=CH₃ Thiadiazole-Triazole-Thioether
5-(5-((3-Chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole (7d) R₁=Ph, R₂=3-Cl-benzyl, R₃=CH₃ Thiadiazole-Triazole-Thioether
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)... R₁=Cl, R₂=F, R₃=CH₃ Thiazole-Triazole-Pyrazole

Key Observations :

  • Halogen substituents (Cl, F) at aromatic positions enhance electronic polarization, influencing reactivity and intermolecular interactions .
  • Methyl groups on the triazole ring improve steric stability, as seen in analogs with higher melting points .

Physical and Spectral Properties

Comparative data for selected analogs:

Compound Melting Point (°C) ^1H-NMR (Key Signals) MS (m/z) Elemental Analysis (C/H/N%) Reference ID
5-(5-((3-Chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole (7d) 101–102 3.04 (s, 3H, Het-Me), 7.35–7.44 (m, Ar-H) 400 (M+1) 54.06/3.53/17.51
5-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole (7e) 98–99 3.06 (s, 3H, Het-Me), 7.12–7.31 (m, Ar-H) 384 (M+1) 56.38/3.68/18.26
3-(5-((4-Chloro-3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine (18) 92–95 2.43 (s, 3H, CH₃), 7.24–7.52 (m, Ar-H) 416.1831 (HRMS) N/A

Key Observations :

  • Chlorine substituents correlate with higher melting points compared to fluorine analogs (e.g., 7d vs. 7e), likely due to stronger van der Waals interactions .
  • Mass spectrometry confirms molecular ion peaks consistent with calculated masses, validating synthetic routes .

Preparation Methods

Construction of the 1,2,3-Thiadiazole Core

The 1,2,3-thiadiazole ring is typically synthesized via cyclization reactions. A common approach involves the reaction of hydrazine derivatives with sulfur-containing reagents:

  • Step 1 : Condensation of thioamides with α-halo ketones or aldehydes under basic conditions.
  • Step 2 : Cyclization using agents like sulfuric acid or phosphorus oxychloride to form the thiadiazole ring.

Example :
$$
\text{CH}3\text{C(=S)NHNH}2 + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{1,2,3-Thiadiazole intermediate}
$$

Chlorination at Position 5

Chlorination is achieved using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂):

  • Optimized Conditions : NCS in dichloromethane at −5°C to 0°C, maintaining pH 8–9 with NaOH.
  • Yield : Up to 96% purity by GC analysis.

Reaction :
$$
\text{Thiadiazole intermediate} + \text{NCS} \xrightarrow{\text{NaOH}} \text{5-Chloro-1,2,3-thiadiazole}
$$

Synthesis of 4-(((4-Methyl-4H-1,2,4-Triazol-3-yl)Thio)Methyl) Substituent

Preparation of 4-Methyl-4H-1,2,4-Triazole-3-Thiol

  • Hydrazide Formation : React methyl 5-bromonicotinate with hydrazine to form 5-bromonicotinohydrazide.
  • Cyclization : Treat with carbon disulfide (CS₂) in ethanol under reflux to yield 4-methyl-1,2,4-triazole-3-thiol.

Reaction :
$$
\text{5-Bromonicotinohydrazide} + \text{CS}_2 \xrightarrow{\Delta} \text{4-Methyl-4H-1,2,4-triazole-3-thiol}
$$

Thioether Linkage Formation

The thiol group undergoes nucleophilic substitution with a chloromethyl-thiadiazole intermediate:

  • Conditions : Triethylamine (Et₃N) in tetrahydrofuran (THF) at 60°C.
  • Yield : 70–85% after column chromatography.

Reaction :
$$
\text{5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole} + \text{4-Methyl-4H-1,2,4-triazole-3-thiol} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$

Alternative Pathways

One-Pot Synthesis

A streamlined method involves simultaneous cyclization and substitution:

  • React 4-methyl-1,2,4-triazole-3-thiol with 4,5-dichloro-1,2,3-thiadiazole in dimethylformamide (DMF).
  • Use K₂CO₃ as a base at 80°C for 12 hours.

Advantages : Reduced purification steps; 65–75% yield.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the thioether bond formation, improving yield to 82%.

Purification and Characterization

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) or recrystallization from ethanol.
  • Characterization :
    • NMR : δ 2.45 (s, 3H, CH₃), δ 4.30 (s, 2H, SCH₂), δ 8.20 (s, 1H, triazole-H).
    • LC-MS : m/z 247.7 [M+H]⁺.

Challenges and Optimization

  • Regioselectivity : Ensuring chlorination at position 5 requires controlled stoichiometry of NCS.
  • Thiol Oxidation : Reactions conducted under nitrogen prevent disulfide formation.
  • Scalability : Patent CN104672174A highlights industrial viability using phase-transfer catalysts (e.g., tetrabutylammonium bromide).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.